

# 3-(Benzyloxy)propanoic acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-(Benzyloxy)propanoic acid

Cat. No.: B118377

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## An In-depth Technical Guide to 3-(Benzyloxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Benzyloxy)propanoic acid**, a valuable building block in organic synthesis. This document consolidates its chemical and physical properties, provides a representative synthetic protocol, and discusses its potential applications based on the activities of related compounds.

## Core Data Presentation

The following tables summarize the key physicochemical and spectroscopic properties of **3-(Benzyloxy)propanoic acid**.

Table 1: Physicochemical Properties of **3-(Benzyloxy)propanoic acid**

Property	Value	Source
CAS Number	27912-85-2	[1]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	180.20 g/mol	[1]
Appearance	Solid, Colorless Oil to Light Beige	[1]
Melting Point	31.5-33.5 °C	[1]
Boiling Point	124-130 °C (at 0.01 Torr)	[1]
Density (Predicted)	1.153 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	4.30 ± 0.10	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1]

Table 2: Predicted Spectroscopic Data for **3-(Benzyloxy)propanoic acid**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	- Aromatic protons (phenyl group): $\sim 7.2\text{-}7.4$ ppm (multiplet, 5H)- Benzylic methylene protons (-O-CH <sub>2</sub> -Ph): $\sim 4.5$ ppm (singlet, 2H)- Methylene protons adjacent to ether (-O-CH <sub>2</sub> -CH <sub>2</sub> -): $\sim 3.7$ ppm (triplet, 2H)- Methylene protons adjacent to carboxyl (-CH <sub>2</sub> -COOH): $\sim 2.6$ ppm (triplet, 2H)- Carboxylic acid proton (-COOH): Broad singlet, variable shift
$^{13}\text{C}$ NMR	- Carbonyl carbon (-COOH): $\sim 175\text{-}180$ ppm- Aromatic carbons (phenyl group): $\sim 127\text{-}138$ ppm- Benzylic methylene carbon (-O-CH <sub>2</sub> -Ph): $\sim 73$ ppm- Methylene carbon adjacent to ether (-O-CH <sub>2</sub> -CH <sub>2</sub> -): $\sim 68$ ppm- Methylene carbon adjacent to carboxyl (-CH <sub>2</sub> -COOH): $\sim 34$ ppm
IR Spectroscopy	- Carboxylic acid O-H stretch: Broad band, $\sim 2500\text{-}3300$ cm <sup>-1</sup> - Carbonyl C=O stretch: Strong band, $\sim 1700\text{-}1725$ cm <sup>-1</sup> - C-O ether stretch: $\sim 1100$ cm <sup>-1</sup> - Aromatic C-H stretch: $\sim 3000\text{-}3100$ cm <sup>-1</sup>
Mass Spectrometry	- Molecular Ion (M <sup>+</sup> ): $m/z = 180.08$ - Common Fragments: Loss of benzyl group ( $m/z = 91$ ), loss of COOH ( $m/z = 135$ )

Note: The spectroscopic data is predicted based on the chemical structure and data for similar compounds, as experimental spectra are not widely available in the public domain.

## Experimental Protocols

### Synthesis of 3-(Benzyloxy)propanoic acid

A plausible and common method for the synthesis of **3-(Benzyloxy)propanoic acid** is via the Williamson ether synthesis, starting from 3-hydroxypropanoic acid and benzyl bromide.

Materials:

- 3-Hydroxypropanoic acid
- Benzyl bromide
- A suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>))
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

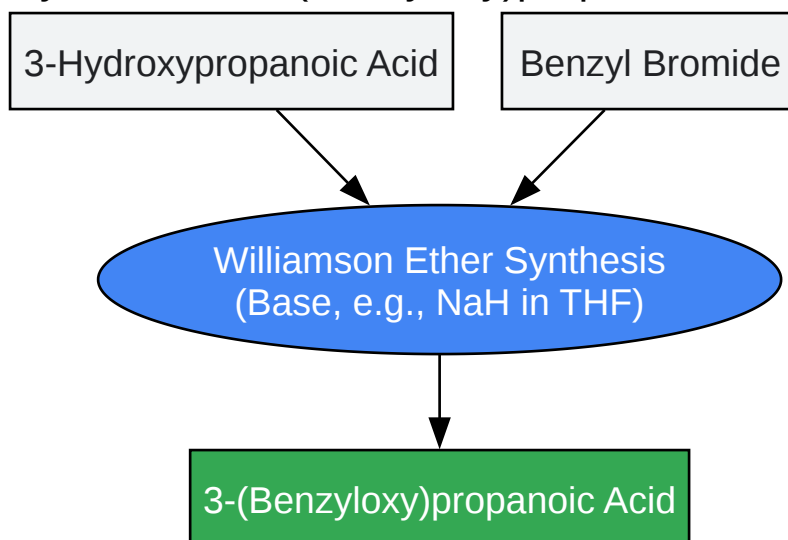
#### Procedure:

- Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve 3-hydroxypropanoic acid (1 equivalent) in the anhydrous solvent. Cool the solution in an ice bath. Add the base (e.g., NaH, 1.1 equivalents) portion-wise and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
- Alkylation: To the resulting suspension, add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at room temperature overnight or gently heat to reflux for a few hours until the starting material is consumed (monitor by Thin Layer Chromatography).
- Work-up: Cool the reaction mixture to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Purification: Combine the organic layers and wash successively with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure **3-(benzyloxy)propanoic acid**.

## Visualizations

### Synthesis Workflow

#### Synthesis of 3-(Benzyloxy)propanoic Acid



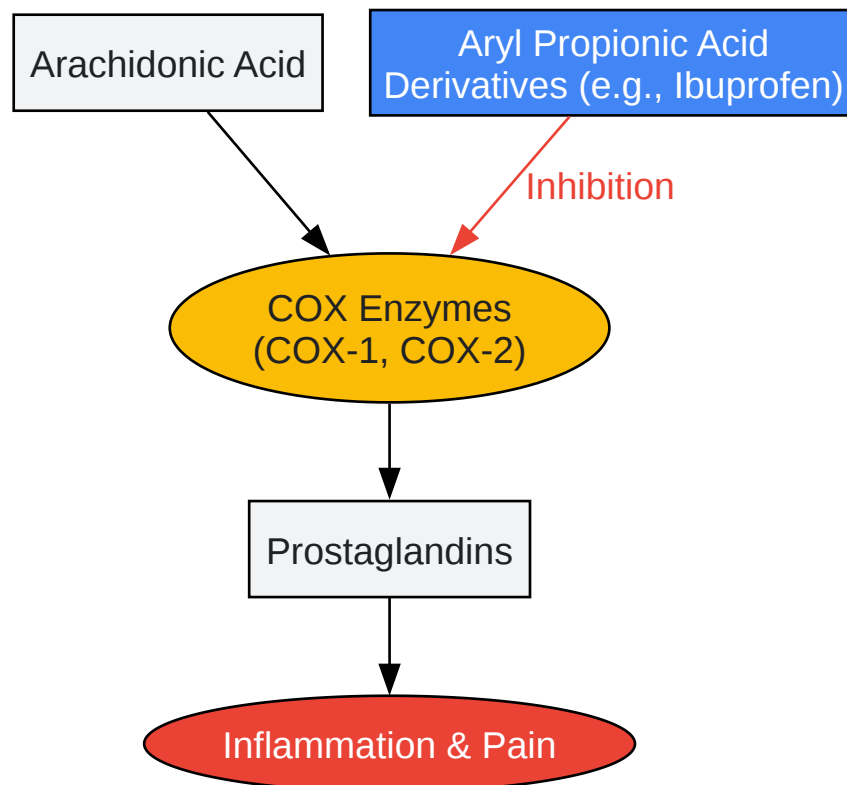
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Caption: Williamson Ether Synthesis of **3-(Benzyloxy)propanoic Acid**.

## Potential Role in Drug Development

While direct biological activity for **3-(benzyloxy)propanoic acid** is not extensively documented, it belongs to the class of aryl propionic acid derivatives. Many compounds in this class are known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[2] This relationship suggests a potential, though unconfirmed, area of investigation for **3-(benzyloxy)propanoic acid** and its derivatives.

## General Mechanism of Aryl Propionic Acid Derivatives



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Caption: General inhibitory action of aryl propionic acids on COX enzymes.

## Applications in Research

Currently, **3-(benzyloxy)propanoic acid** is primarily utilized as a reagent in organic synthesis. It has been described as a reagent used in "Hydroxypropionyl alkylation".<sup>[1]</sup> Its structure, containing a protected hydroxyl group and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other specialty chemicals. The benzyl protecting group can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization.

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## References

- 1. 3-(benzyloxy)propanoic acid | 27912-85-2 [chemicalbook.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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